(1R)-1-(3-chloropyridin-4-yl)ethan-1-ol
Beschreibung
(1R)-1-(3-Chloropyridin-4-yl)ethan-1-ol is a chiral alcohol featuring a 3-chloropyridinyl substituent at the stereogenic carbon. Its molecular formula is C₇H₈ClNO, with a molecular weight of 157.60 g/mol . As a member of the chiral building block family, it is synthesized enantioselectively for applications in pharmaceuticals and fine chemicals. The compound’s stereochemistry (R-configuration) is critical for its biological activity, as enantiomers often exhibit divergent interactions with chiral environments, such as enzyme active sites .
Eigenschaften
CAS-Nummer |
1372452-57-7 |
|---|---|
Molekularformel |
C7H8ClNO |
Molekulargewicht |
157.60 g/mol |
IUPAC-Name |
(1R)-1-(3-chloropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H8ClNO/c1-5(10)6-2-3-9-4-7(6)8/h2-5,10H,1H3/t5-/m1/s1 |
InChI-Schlüssel |
JQOWLEAPTKFXJG-RXMQYKEDSA-N |
Isomerische SMILES |
C[C@H](C1=C(C=NC=C1)Cl)O |
Kanonische SMILES |
CC(C1=C(C=NC=C1)Cl)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-chloropyridin-4-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3-chloropyridine.
Grignard Reaction: 3-chloropyridine is reacted with an appropriate Grignard reagent to introduce the ethan-1-ol group.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the (1R)-enantiomer.
Industrial Production Methods
Industrial production methods for (1R)-1-(3-chloropyridin-4-yl)ethan-1-ol often involve large-scale Grignard reactions followed by chiral resolution using techniques such as chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: (1R)-1-(3-chloropyridin-4-yl)ethan-1-ol can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R)-1-(3-chloropyridin-4-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, (1R)-1-(3-chloropyridin-4-yl)ethan-1-ol is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (1R)-1-(3-chloropyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Table 1. Structural Comparison of (1R)-1-(3-Chloropyridin-4-yl)ethan-1-ol with Analogs
Physicochemical Properties
- Solubility: The hydrochloride salt forms of amino-substituted analogs (e.g., [(R)-1-(3-(piperidin-4-yl)phenyl)ethan-1-ol hydrochloride]) exhibit higher aqueous solubility due to ionic character, whereas the target compound’s neutral pyridinyl alcohol is more lipophilic .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
